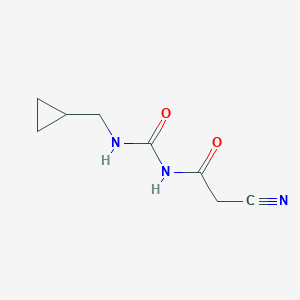
2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide is an organic compound with the molecular formula C₈H₁₁N₃O₂ It is a derivative of cyanoacetamide, featuring a cyclopropylmethylcarbamoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide typically involves the reaction of cyanoacetic acid with cyclopropylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Various substituted cyanoacetamides.
Condensation: Heterocyclic compounds such as pyridines or pyrimidines.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropylmethylcarbamoyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler derivative with a cyano group and an amide group.
N-cyclopropylmethylacetamide: Lacks the cyano group but has a similar carbamoyl structure.
2-cyano-N-(methylcarbamoyl)acetamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Uniqueness
2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide is unique due to the presence of both the cyano group and the cyclopropylmethylcarbamoyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61600-99-5 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c9-4-3-7(12)11-8(13)10-5-6-1-2-6/h6H,1-3,5H2,(H2,10,11,12,13) |
InChI Key |
GZZDADLJDSYRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















